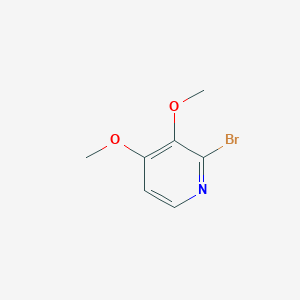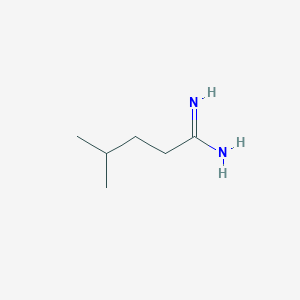
2-Bromo-3,4-dimethoxypyridine
Overview
Description
2-Bromo-3,4-dimethoxypyridine is an organic compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at the 2, 3, and 4 positions of the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
2-Bromo-3,4-dimethoxypyridine can be synthesized through several methods. One common synthetic route involves the bromination of 3,4-dimethoxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination at the 2-position. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-3,4-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyridines and biaryl compounds .
Scientific Research Applications
2-Bromo-3,4-dimethoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Bromo-3,4-dimethoxypyridine exerts its effects depends on the specific application. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes . The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules . Molecular targets and pathways involved in its biological applications are often related to its ability to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
2-Bromo-3,4-dimethoxypyridine can be compared with other brominated pyridine derivatives, such as 2-Bromo-4,5-dimethoxypyridine and 2-Bromo-3,5-dimethoxypyridine . These compounds share similar structural features but differ in the position of the methoxy groups, which can influence their reactivity and applications . The unique combination of bromine and methoxy groups in this compound makes it particularly useful in specific synthetic and research contexts .
Properties
IUPAC Name |
2-bromo-3,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFITQNDOMDLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569301 | |
| Record name | 2-Bromo-3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104819-52-5 | |
| Record name | 2-Bromo-3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1610937.png)








![5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1610947.png)




